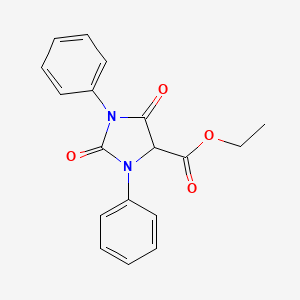

Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate

CAS No.: 56598-97-1

Cat. No.: VC18736997

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56598-97-1 |

|---|---|

| Molecular Formula | C18H16N2O4 |

| Molecular Weight | 324.3 g/mol |

| IUPAC Name | ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |

| Standard InChI Key | PZQFVUZSLOYVAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate primarily involves multicomponent reactions (MCRs), which efficiently integrate reactants in a single reaction vessel. A widely used method includes:

-

Reactants: Ethyl-4-isocyanobenzoate, aniline, and benzaldehyde.

-

Conditions: Reflux in ethanol or trifluoroethanol.

-

Mechanism: Cyclization of intermediates formed via nucleophilic addition and condensation.

Table 1: Synthesis Conditions and Yields

| Reactants | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl-4-isocyanobenzoate | Ethanol | Reflux | ~70% | |

| Aniline, Benzaldehyde | Trifluoroethanol | Reflux | 65-75% |

Structural Data

The compound’s molecular formula is C₁₈H₁₆N₂O₄ (MW: 324.33 g/mol) . Key spectroscopic data includes:

-

¹H-NMR: Signals for phenyl protons (δ 7.2–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and imidazolidine ring protons (δ 4.8–5.2 ppm).

-

¹³C-NMR: Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 125–140 ppm), and ester carbonyl (δ 165 ppm).

-

MS (ESI): m/z 325.12 [M+H]⁺.

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Density | 1.316 g/cm³ | |

| Boiling Point | 444.2°C at 760 mmHg | |

| Flash Point | 222.4°C | |

| LogP | 2.72 |

Chemical Reactivity and Derivatives

Functional Group Reactivity

The compound’s reactivity is dominated by:

-

Diketone Groups: Susceptible to nucleophilic attack, enabling derivatization at positions 2 and 5 .

-

Ester Group: Hydrolyzable to carboxylic acids under acidic/basic conditions .

Notable Derivatives

-

Anticancer Analogues: Introduction of alkyl/aryl groups at position 4 enhances cytotoxicity against cancer cell lines .

-

Anticonvulsant Derivatives: Hybrids with thiosemicarbazide or triazole moieties show seizure-modifying activity .

Biological Activities

Anticonvulsant Activity

-

Model: Maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

-

Efficacy: 80% seizure protection at 100 mg/kg in murine models .

Applications in Medicinal Chemistry

Drug Development

-

Lead Compound: Serves as a scaffold for kinase inhibitors and CNS-active agents .

-

Prodrug Potential: Ester hydrolysis in vivo generates active metabolites with improved bioavailability .

Patent Landscape

While direct patents are scarce, structurally related hydantoins (e.g., phenytoin) are widely patented for epilepsy treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume